(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine
CAS No.: 1365963-48-9
Cat. No.: VC2716192
Molecular Formula: C18H20N2OS
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365963-48-9 |
|---|---|
| Molecular Formula | C18H20N2OS |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 3-(2-aminophenyl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C18H20N2OS/c19-15-8-2-4-10-17(15)22-13-11-18(21)20-12-5-7-14-6-1-3-9-16(14)20/h1-4,6,8-10H,5,7,11-13,19H2 |
| Standard InChI Key | HMBGBCHVTIYELI-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CCSC3=CC=CC=C3N |
| Canonical SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CCSC3=CC=CC=C3N |
Introduction
Chemical Identification and Structural Characteristics
Basic Chemical Information
(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine is a compound characterized by its specific chemical identifiers and structural elements. The compound possesses several key identifiers that allow for its precise classification and recognition within chemical databases and research literature.
The basic chemical information of this compound can be summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1365963-48-9 |
| Molecular Formula | C₁₈H₂₀N₂OS |
| Molecular Weight | 312.43 g/mol |
| IUPAC Name | 3-(2-aminophenyl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C18H20N2OS/c19-15-8-2-4-10-17(15)22-13-11-18(21)20-12-5-7-14-6-1-3-9-16(14)20/h1-4,6,8-10H,5,7,11-13,19H2 |
| Standard InChIKey | HMBGBCHVTIYELI-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CCSC3=CC=CC=C3N |
The compound belongs to a class of molecules that incorporate a dihydroquinoline moiety connected to an aromatic system through a thioether linkage, presenting a complex structure with potential for multiple interactions in biological systems .
Structural Features
The structure of (2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine comprises several key functional groups and structural elements that define its chemical behavior and potential applications:
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A 3,4-dihydroquinolin-1(2H)-yl moiety, which forms the core heterocyclic structure
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A carbonyl group (ketone) that connects to the nitrogen of the dihydroquinoline ring
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A three-carbon propyl chain that links the carbonyl group to a thioether function
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A thioether (sulfur) bridge connecting to an aromatic ring
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A primary amine group at the 2-position of the phenyl ring
This arrangement of functional groups creates a molecule with multiple potential interaction sites for hydrogen bonding, nucleophilic centers, and aromatic interactions, all of which can contribute to its potential biological activity profile.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Not specified (likely solid at room temperature) |
| Solubility | Limited water solubility (predicted from LogSw) |
| LogP | Not directly specified |
| Stereo Configuration | Likely achiral |
| Purity (Commercial) | NLT 97% |
The compound contains both hydrophilic and hydrophobic regions, which influence its solubility profile and membrane permeability characteristics. These properties are particularly relevant when considering the compound's potential pharmaceutical applications and formulation requirements .
Structural Comparison with Related Compounds
To better understand the structural and functional relationships, it is valuable to compare (2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine with related compounds that share similar structural elements:
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3-phenyl-3,4-dihydroquinolin-2(1H)-one (CAS: 1022-66-8): Contains a similar dihydroquinoline core but with a different substitution pattern and without the thioether and amine functionalities .
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N-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thiophene-2-carboxamide: Features a similar dihydroquinoline moiety connected to a carbonyl group, but with a thiophene substituent instead of the aminophenyl group .
The presence of the amine group in (2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine distinguishes it from these related compounds and likely confers different biological activity profiles and interaction potentials with target proteins.
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